ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide
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Overview
Description
Ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide is a chemical compound with the molecular formula C10H13NO4S2. It has a molecular weight of 275.34 . This compound is typically stored at room temperature and is in solid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H13NO4S2/c1-2-15-10(12)8-6-3-4-17(13,14)5-7(6)16-9(8)11/h2-5,11H2,1H3
. This code provides a specific description of the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 431.8±45.0 °C at 760 mmHg . The flash point is 214.9±28.7 °C . The compound is solid at room temperature .Scientific Research Applications
Synthesis of New Heterocyclic Systems
- The compound has been used in the synthesis of new heterocyclic systems, such as the synthesis of 3,4-dihydro-5H-1-thia-3,5,6,8-tetraazaacenaphthylenes (Tumkyavichyus, 1996). This involves the reaction of ethyl 5-amino-4-(substituted amino)-2-methylthiothieno[2, 3-dlpyrimidne-6-carboarytates with formaldehyde.
Facilitating the Synthesis of Tetraazaacenaphthylenes
- Ethyl 5-substituted 7-(methylthio)-5H-1-thia-3,5,6,8- tetra-azaacenaphthylene-2-carboxylates, representing a novel heterocyclic system, were prepared by acid-catalyzed cyclocondensation of ethyl 5-amino-4-(substituted amino)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylates (Tumkevičius, 1995).
Novel Heterocyclic Parent Systems
- Derivatives of novel heterocyclic parent systems like imidazolo[1,2- a ]thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidine and thiopyrano[4',3':4,5]thieno[3,2- e ][1,2,4]triazolo[1,5- c ]pyrimidine were synthesized by fusing pyrimidine moieties to this compound, followed by cyclization reactions (Ahmed, Fröhlich & Sauter, 1996).
Preparation of Thieno[2,3-d]pyrimidine Derivatives
- A novel method for the preparation of esters and amides of thieno[2,3-d]pyrimidine derivatives involved the direct formation of this compound from various starting materials (Santilli, Kim & Wanser, 1971).
Synthesis and Biological Activity
- The compound has also been used in synthesizing new thieno[2,3-d]pyrimidines, showing potential biological activities like inhibitory effects against certain plant growths (Wang, Zheng, Liu & Chen, 2010).
Synthesis of Pyrido[4",3":4,5"]thieno[2",3":4,5]pyrimido[2,1-b][1,3,4]thiadiazine Derivatives
- The synthesis of ethyl 2-methyl-11-oxo-9, 10-dihydro-1 H , 11 H -pyrido[4",3":4',5']thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-8(7 H )-carboxylate involved the reaction of ethyl 3-amino-4-oxo-2-thioxo-1,3,4,5,6,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(2 H )-carboxylate (Ahmed, 2002).
Synthesis of Nalidixic Acid Analog
- The synthesis of 7-ethyl-4,7-dihydro-4-oxo-2-(4-pyridinyl)thieno[2,3-b]pyridine-5-carboxylic acid, an analog of nalidixic acid, starting from 4-methylpyridine, was achieved using this compound. The resultant product exhibited weak antibacterial activity (Bacon & Daum, 1991).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of “ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide” are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets .
Mode of Action
It belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof . This suggests that it may interact with biological systems in a manner similar to other alpha amino acids and derivatives.
Properties
IUPAC Name |
ethyl 2-amino-6,6-dioxo-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S2/c1-2-15-10(12)8-6-3-4-17(13,14)5-7(6)16-9(8)11/h2-5,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEOGEHYHZTZCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCS(=O)(=O)C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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